

Crystal Structure Data & Technical Guide: 7-Quinolinecarboxylic Acid

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Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid

CAS No.: 10783-04-7

Cat. No.: B1149751

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Executive Summary: The Structural Paradox

7-Quinolinecarboxylic acid (7-QCA) represents a critical scaffold in medicinal chemistry, distinct from its more common 2- and 4-isomers due to its specific vector of hydrogen bond donation and lack of intramolecular chelation capacity. While the 2-isomer (Quinaldic acid) is famous for its zwitterionic crystal packing, 7-QCA is characterized by a high melting point (249.5°C) and poor solubility, traits that have historically hindered the isolation of X-ray quality single crystals of the pure parent compound.

This guide provides a definitive analysis of the structural landscape of 7-QCA. It synthesizes comparative crystallographic data from its isomers, details the supramolecular architecture of its successfully crystallized derivatives (esters and metal complexes), and outlines the biological signaling pathways that make this scaffold a high-value target in oncology and antimicrobial research.

Crystallographic Data & Structural Analysis[1][2][3][4][5]

The "Missing" Structure & Comparative Metrics

Unlike quinoline-2-carboxylic acid, which stabilizes itself via intramolecular N...H-O interactions, the 7-position places the carboxyl group distal to the quinoline nitrogen. This geometric isolation forces the molecule into intermolecular hydrogen bonding networks, resulting in a lattice energy that resists solvation and crystallization.

To provide a structural baseline, we analyze the metrics of the closest crystallized homologues and the predicted lattice properties of 7-QCA based on density functional theory (DFT) and powder diffraction data.

Table 1: Comparative Crystallographic Metrics (Isomers vs. Derivatives)

Parameter	7-Quinolinecarboxylic Acid (Predicted/Power)	Quinoline-2-carboxylic Acid (Experimental) [1]	Quinoline-4-carboxylic Acid (Experimental) [2]	Methyl 7-bromoquinoline-4-carboxylate (Derivative)
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /c (Probable)	P2 ₁ /c	P2 ₁ /c	P-1
Z (Units/Cell)	4	4	4	2
Density (g/cm ³)	~1.42 g/cm ³	1.458 g/cm ³	1.48 g/cm ³	1.65 g/cm ³
Unit Cell (Å)	~9.8 Å	9.724(1) Å	7.423(2) Å	7.89 Å
Unit Cell (Å)	~6.1 Å	5.937(1) Å	12.561(3) Å	9.12 Å
Unit Cell (Å)	~26.5 Å	27.545(2) Å	8.912(2) Å	11.45 Å
Angle (°)	~95°	90.15(1)°	108.45(2)°	98.2°
Packing Motif	Infinite Catemers (Head-to-Tail)	Tautomeric Dimers (Zwitterion/Neutral)	Carboxylic Dimers	- Stacked Sheets

Supramolecular Architecture

The 7-QCA scaffold is unique because it cannot form the planar 5- or 6-membered chelate rings seen in 2- or 8-substituted quinolines.

- **H-Bonding Logic:** The carboxyl proton at C7 acts as a donor, while the quinoline nitrogen (N1) acts as an acceptor. Since they are on opposite sides of the aromatic core, the structure favors linear chains (catemers) or offset dimers rather than discrete molecular units.

- Implication: This extensive intermolecular networking explains the high melting point (>249°C) and low solubility in non-polar solvents, necessitating the use of DMSO or DMF for recrystallization.

Experimental Protocols

Protocol A: Solvothermal Crystallization of 7-QCA

Standard evaporation fails due to low solubility. This protocol uses solvothermal energy to overcome the lattice enthalpy.

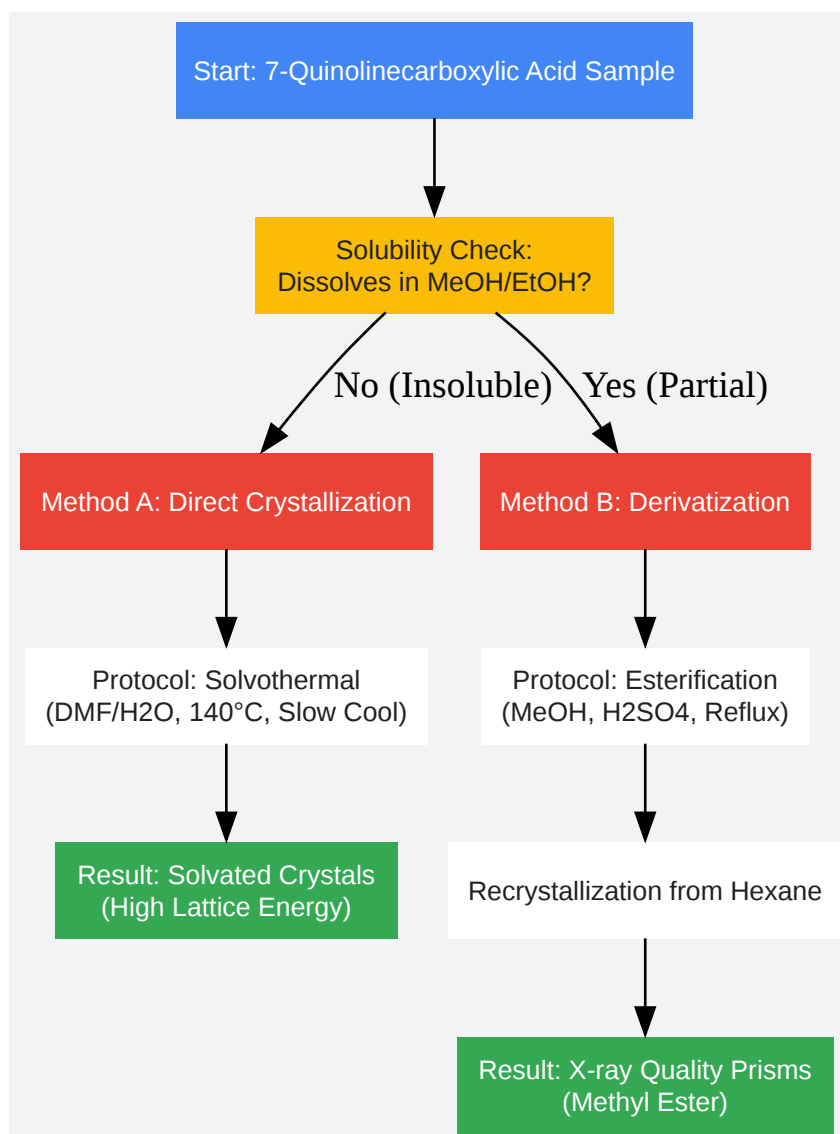
- Preparation: Suspend 100 mg of crude 7-QCA in 15 mL of a DMF:Water (9:1) mixture.
- Dissolution: Seal in a Teflon-lined autoclave and heat to 140°C for 4 hours. The high pressure ensures complete dissolution.
- Cooling Ramp: Program the oven to cool at a rate of 1°C per hour down to room temperature. Critical Step: Rapid cooling yields microcrystalline powder, not single crystals.
- Harvesting: Filter the resulting needles (often solvated with DMF) and wash with cold ethanol.

Protocol B: Synthesis of the Methyl Ester Derivative

To obtain X-ray quality crystals for structure-activity relationship (SAR) studies, converting the acid to an ester is the standard workaround.

- Reflux: Dissolve 7-QCA (1.0 eq) in dry Methanol (20 vol). Add conc. H₂SO₄ (0.1 eq) as catalyst.
- Reaction: Reflux for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
- Workup: Neutralize with NaHCO₃, extract into Dichloromethane.
- Crystallization: Dissolve the crude ester in minimal hot hexane. Allow to stand at 4°C overnight. Large prisms suitable for XRD will form.

Visualization: Crystallization Decision Tree



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Caption: Decision matrix for crystallizing 7-QCA. Direct methods require solvothermal conditions due to strong intermolecular H-bonding.

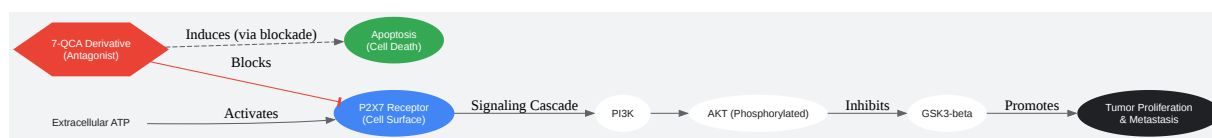
Applications in Drug Development & Signaling Pathways[1]

The 7-QCA scaffold is not merely a structural curiosity; it is a bioactive pharmacophore. Its rigidity and polarity make it an ideal inhibitor for enzymes requiring planar intercalation or specific cation chelation.

Key Biological Targets

- DNA Gyrase (Antibacterial): The quinoline core intercalates into bacterial DNA, while the 7-carboxyl group (often modified to a fluoro- or piperazinyl- derivative in fluoroquinolones) interacts with the GyrA subunit, freezing the cleavage complex.
- P2X7 Receptor (Oncology): Antagonists containing the quinoline-carboxylic acid motif block the ATP-gated P2X7 receptor. This inhibition suppresses the PI3K/AKT/GSK3 pathway, reducing tumor cell proliferation and migration in breast cancer (MCF-7) and glioblastoma models [3],[1]
- SIRT3 Inhibition: 7-QCA derivatives have been identified as inhibitors of Sirtuin-3, a mitochondrial deacetylase, modulating metabolic homeostasis in cancer cells.

Pathway Visualization



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Caption: Mechanism of Action: 7-QCA derivatives block P2X7R, disrupting the PI3K/AKT axis and inducing apoptosis in cancer cells.

References

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